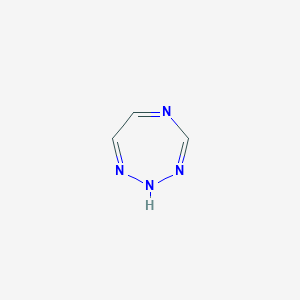
2H-1,2,3,5-tetrazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3,5-tetrazepine is a heterocyclic compound characterized by a seven-membered ring containing four nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3,5-tetrazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of di-azide esters with bases such as cesium carbonate or potassium bicarbonate in dimethylformamide at low temperatures . Another approach involves the use of hydrazine derivatives and nitriles, followed by cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3,5-tetrazepine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ferric chloride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents like dimethylformamide, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted tetrazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
2H-1,2,3,5-tetrazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,2,3,5-tetrazepine involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,2,3,5-tetrazepine include other tetrazines such as 1,2,4,5-tetrazine and 1,2,3,4-tetrazine . These compounds share the characteristic nitrogen-rich ring structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
This compound is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other tetrazines may not be as effective .
Properties
CAS No. |
93286-08-9 |
|---|---|
Molecular Formula |
C3H4N4 |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2H-1,2,3,5-tetrazepine |
InChI |
InChI=1S/C3H4N4/c1-2-5-7-6-3-4-1/h1-3,7H |
InChI Key |
ZMROOHHIPRTZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)

![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)

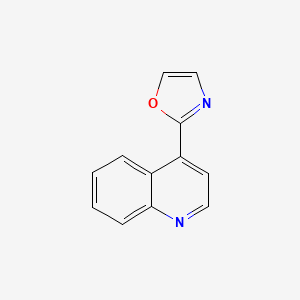
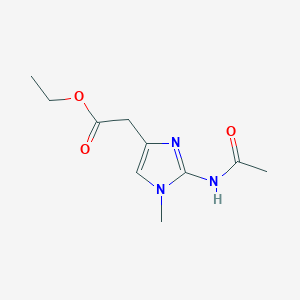
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)

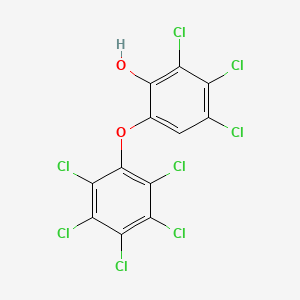
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
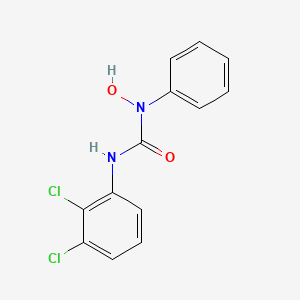

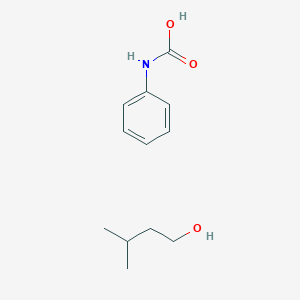
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
